molecular formula C16H13F3N4O B606333 BQU57 CAS No. 1637739-82-2

BQU57

货号: B606333
CAS 编号: 1637739-82-2
分子量: 334.30 g/mol
InChI 键: IJCMHHSFXFMZAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

BQU57 是通过多步化学过程合成的。关键步骤包括形成二氢吡喃并吡唑核心结构,然后引入赋予其生物活性的官能团。合成路线通常包括以下步骤:

工业生产方法

虽然 this compound 的具体工业生产方法没有得到广泛的记录,但合成可能涉及大型化学反应器和纯化过程,以确保高产率和纯度。 该化合物通常以固体形式保存在 -20°C 下以保持稳定性 .

化学反应分析

Binding Kinetics and Selectivity

BQU57 selectively binds the GDP-bound form of Ral GTPases, with minimal affinity for GTP-bound states or related GTPases (e.g., Ras, RhoA). Key findings include:

Table 1: Binding Affinity of this compound

Assay TypeTargetK<sub>D</sub> (μM)MethodSource
Isothermal Titration Calorimetry (ITC)RalB-GDP7.76 ± 0.6Direct binding
Surface Plasmon Resonance (SPR)RalB-GDP4.7 ± 1.5Kinetic analysis
NMR TitrationRalB-GDP~100 μM (stoichiometric)Chemical shift mapping
  • NMR Analysis : this compound induces significant chemical shift changes in residues within RalB's switch-II region (aa 70–77) and helix α2 (aa 78–85), confirming binding to an allosteric pocket adjacent to the GDP-binding site .
  • Selectivity : No binding observed for RalB-GTP (GNP-bound) or other GTPases (e.g., KRAS, RhoA) .

Mechanism of Inhibition

This compound disrupts Ral-effector interactions critical for tumor growth:

  • RalBP1 Binding Inhibition : Blocks RalA/B binding to effector RalBP1 (IC<sub>50</sub>: 2–3 μM in cellular assays) .
  • Cellular Effects :
    • Suppresses anchorage-independent growth in Ral-dependent lung cancer cells (H2122, H358) with IC<sub>50</sub> values of 2.0 μM (H2122) and 1.3 μM (H358) .
    • No activity in Ral-independent cell lines (H460, Calu6) .

Table 2: Pharmacological Activity in Cancer Models

Cell LineRal DependencyIC<sub>50</sub> (μM)Key ObservationSource
H2122Yes2.0Colony formation inhibited by >80%
H358Yes1.3Synergy with Ral siRNA knockdown
H460No>100No significant effect

Structural Insights

  • Binding Site : A hydrophobic pocket formed by switch-II, helix α2, and helix α3 in Ral-GDP . Computational modeling (using RalA-GDP as a template) corroborates NMR and ITC data .
  • State Specificity : this compound binds exclusively to the inactive (GDP-bound) conformation, as confirmed by:
    • Absence of binding to constitutively active Ral mutants (e.g., RalB G23V) .
    • No inhibition of GTP-loaded Ral in pull-down assays .

In Vivo Pharmacokinetics and Efficacy

This compound demonstrates favorable drug-like properties:

Table 3: Pharmacokinetic Profile

ParameterValue (this compound)MethodSource
Tumor Penetration3.5–5.2 μg/gLC-MS/MS post-injection
Serum Half-life~4.2 hoursIntraperitoneal dosing
Ral Inhibition in Tumors>70% reductionRalBP1 pull-down assay
  • Xenograft Models : Intraperitoneal administration (10–50 mg/kg) reduced tumor growth by 60–80% in H2122 lung cancer models .

科学研究应用

In Vitro Studies

Cell Line Sensitivity :
In vitro studies demonstrated that BQU57 effectively inhibits the growth of human lung cancer cell lines, specifically H2122 and H358, with IC50 values of 2.0 μM and 1.3 μM, respectively . The compound's efficacy was compared to RBC8, showing superior performance.

Colony Formation Assays :
this compound was tested for its ability to inhibit anchorage-independent growth in soft agar assays. Results indicated that this compound significantly reduced colony formation in Ral-dependent cell lines but had no effect on Ral-independent lines .

In Vivo Studies

Xenograft Models :
The antitumor activity of this compound was assessed in mouse xenograft models. Following intraperitoneal administration, this compound was found to penetrate tumor tissues effectively and inhibit tumor growth significantly compared to control groups . Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg .

Pharmacokinetics :
Pharmacokinetic studies revealed favorable properties for this compound as a drug candidate, with effective serum concentrations achieved post-administration .

Case Studies

Study Objective Findings
Study 1 Evaluate the effect of this compound on lung cancer cell linesDemonstrated significant inhibition of growth in H2122 and H358 cells with IC50 values of 2.0 μM and 1.3 μM respectively
Study 2 Assess the efficacy of this compound in xenograft modelsShowed up to 60% tumor growth inhibition at a dosage of 20 mg/kg
Study 3 Investigate binding affinity using NMR spectroscopyConfirmed specific binding to RalB-GDP with stoichiometric interactions observed

作用机制

BQU57 通过选择性地结合 RalA 和 RalB 的 GDP 结合形式发挥作用,从而阻止其激活。这种结合发生在靠近鸟嘌呤核苷酸结合口袋的变构位点,使蛋白质处于非活性状态。 抑制 RalA 和 RalB 的激活会破坏下游信号通路,这些通路对于细胞生长和存活至关重要,从而导致肿瘤生长的抑制 .

生物活性

BQU57 is a small molecule that has garnered attention for its potent biological activity, particularly as an inhibitor of Ral GTPases, which are implicated in various cancer processes. This article provides a detailed overview of the biological activity of this compound, supported by case studies, data tables, and research findings.

Overview of Ral GTPases

RalA and RalB are small GTPases that play critical roles in cancer cell survival, migration, and metastasis. They are involved in several cellular processes, including endocytosis and cytokinesis, making them attractive targets for cancer therapy . this compound has been identified as a selective inhibitor of these proteins, demonstrating significant effects on tumor growth both in vitro and in vivo.

This compound specifically binds to the GDP-bound form of Ral proteins, inhibiting their activity. This was confirmed through various biochemical assays, including NMR spectroscopy and Isothermal Titration Calorimetry (ITC), which revealed a binding affinity (K_D) of approximately 7.7 μM for RalB-GDP . The compound's mechanism involves:

  • Binding to Allosteric Sites : this compound binds to an allosteric site on RalA and RalB, inhibiting their activation and downstream signaling pathways.
  • Inhibition of Anchorage-Independent Growth : this compound effectively reduces colony formation in soft agar assays for Ral-dependent cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various human lung cancer cell lines. The compound exhibited the following IC50 values:

Cell LineIC50 (μM)
H21222.0
H3581.3
H460Not sensitive
Calu6Not sensitive

These results indicate that this compound selectively inhibits Ral-dependent cell lines while showing no effect on those that do not rely on Ral for growth .

In Vivo Studies

Pharmacokinetic studies in mouse xenograft models have shown that this compound can effectively penetrate tumor tissues after systemic administration. Following intraperitoneal injection, the compound was detected in tumor tissues, indicating favorable pharmacokinetic properties essential for a potential therapeutic agent .

Case Studies

Case Study 1: Lung Cancer Xenograft Model
In a study involving human lung cancer xenografts, treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The compound's ability to inhibit Ral activity was confirmed through colony formation assays post-treatment.

Case Study 2: Pancreatic Ductal Adenocarcinoma (PDAC)
this compound also demonstrated efficacy in PDAC models by decreasing anchorage-independent growth, further supporting its role as a therapeutic agent against cancers driven by Ral GTPases .

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of BQU57 in inhibiting RalA/B activation?

this compound acts as a cell-permeable, reversible inhibitor that binds to the GDP-bound form of RalA/B in an allosteric manner, preventing their activation . This inhibition reduces active RalA/B levels, which is critical for blocking anchorage-independent growth in lung cancer cell lines (e.g., H2122 and H358). The specificity of this compound for RalA/B over related GTPases like Ras or RhoA has been confirmed in vivo, with no off-target effects observed in mouse tumor models .

Q. What experimental methods are recommended to validate this compound’s cellular uptake and pharmacokinetics?

Cellular uptake can be quantified using LC/MS-MS after treating cells (e.g., H2122) with this compound (10 µM) at timed intervals (1–60 minutes). Pharmacokinetic studies in mice involve intraperitoneal (IP) administration followed by tumor tissue analysis to measure drug bioavailability and active RalA/B suppression .

Q. How should this compound be stored and prepared for in vitro assays?

this compound is soluble in DMSO (50 mg/mL stock) and should be stored at 2–8°C to maintain stability. For experiments, dilute stock solutions in cell culture media to working concentrations (e.g., 1–10 µM), ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity .

Q. What are the IC₅₀ values of this compound in common lung cancer cell models?

Cell LineIC₅₀ (µM)Assay TypeReference
H21222.0Anchorage-independent growth
H3581.3Anchorage-independent growth

Advanced Research Questions

Q. How can researchers design in vivo experiments to evaluate this compound’s antitumor efficacy?

  • Model : Use immunodeficient mice implanted with H2122 or H358 xenografts.
  • Dosage : Administer this compound via daily IP injections (e.g., 10 mg/kg).
  • Endpoints : Measure tumor volume weekly and analyze RalA/B activity in excised tumors using immunoblotting for p-RalA .
  • Controls : Include vehicle-treated cohorts and validate Ral-specific effects by comparing RalA/B levels to Ras/RhoA .

Q. What methodological approaches resolve contradictions in this compound’s efficacy across cell lines?

Discrepancies in responses (e.g., H2122 vs. H358) may arise from genetic heterogeneity or differential Ral dependency. To address this:

  • Perform siRNA-mediated RalA/B knockdown in resistant cell lines to establish baseline sensitivity.
  • Use dose-response assays (0–10 µM this compound) combined with downstream pathway analysis (e.g., STAT3 phosphorylation) to identify compensatory mechanisms .
  • Validate findings in 3D culture models or patient-derived xenografts (PDXs) to improve translational relevance .

Q. How does this compound modulate downstream signaling pathways like STAT3 and FAM3C?

this compound reduces p-RalA levels in a dose-dependent manner, which correlates with decreased FAM3C expression and STAT3 phosphorylation. Key methods include:

  • Immunoblotting : Quantify p-RalA (Thr-72), FAM3C, and p-STAT3 (Tyr-705) in treated vs. untreated cells .
  • Functional assays : Assess invasion (Boyden chamber) and colony formation (soft agar) to link pathway inhibition to phenotypic changes .

Q. What biophysical techniques confirm this compound’s binding affinity for Ral-GDP?

Surface Plasmon Resonance (SPR) is used to determine binding kinetics. For RalB-GDP, SPR data show a KD of 4.7 µM , confirming reversible interaction . Complementary methods like isothermal titration calorimetry (ITC) or crystallography can further elucidate structural binding motifs .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address variability in this compound’s tumor suppression across animal models?

  • Sample Size : Use ≥8 mice per group to account for biological variability.
  • Pharmacodynamic Markers : Monitor active RalA/B levels in tumors at multiple time points post-treatment.
  • Statistical Analysis : Apply ANOVA with post-hoc tests to compare tumor growth curves and pathway modulation .

Q. What controls are essential when testing this compound in combination therapies?

  • Single-Agent Controls : Include this compound-only and comparator drug-only arms.
  • Synergy Analysis : Use the Chou-Talalay method to calculate combination indices (CI) .
  • Toxicity Monitoring : Assess body weight and organ histology to differentiate efficacy from adverse effects .

Q. Data Contradiction and Reproducibility Guidelines

Q. How can researchers validate findings if this compound’s effects conflict with prior Ral inhibition studies?

  • Replicate Key Experiments : Repeat dose-response and binding assays using identical cell lines and reagents.
  • Cross-Validate with Orthogonal Tools : Compare results to RalA/B siRNA or CRISPR knockout models .
  • Publish Negative Data : Document conditions where this compound underperforms (e.g., in KRAS-mutant vs. wild-type contexts) to guide future studies .

Q. What steps ensure reproducibility in this compound-related research?

  • Detailed Protocols : Specify drug preparation (e.g., DMSO concentration, storage conditions).
  • Data Transparency : Share raw SPR traces, immunoblot images, and animal study metadata in supplementary files .
  • Collaborative Verification : Partner with independent labs to confirm critical findings .

属性

IUPAC Name

6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O/c1-8-12-13(9-3-5-10(6-4-9)16(17,18)19)11(7-20)14(21)24-15(12)23(2)22-8/h3-6,13H,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCMHHSFXFMZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637739-82-2
Record name 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。